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Introduction
TG100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant preclinical

activity in models of ocular neovascularization. This document provides a comprehensive

overview of the available preclinical data, including its mechanism of action, in vitro and in vivo

efficacy, and pharmacokinetic profile. The information is intended to serve as a technical

resource for researchers and professionals involved in the development of novel therapeutics

for ophthalmic diseases.

Mechanism of Action
TG100572 is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs)

and Src family kinases involved in angiogenesis, vascular permeability, and inflammation. Its

primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and

VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived

Growth Factor Receptor β (PDGFRβ). Additionally, it potently inhibits several Src family

kinases, including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes.[1][2] By simultaneously blocking these

key signaling pathways, TG100572 exerts a multi-faceted anti-angiogenic and anti-

inflammatory effect.

Signaling Pathway of TG100572 Inhibition
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Mechanism of TG100572 action on key signaling pathways.

Quantitative Preclinical Data
The preclinical activity of TG100572 has been characterized through various in vitro and in vivo

studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1682777?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase IC50 (nM)

VEGFR1 2

VEGFR2 7

FGFR1 2

FGFR2 16

PDGFRβ 13

Fgr 5

Fyn 0.5

Hck 6

Lck 0.1

Lyn 0.4

Src 1

Yes 0.2

Data sourced from MedchemExpress.[1][2]

Table 2: In Vitro Cellular Activity
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Assay Cell Type Endpoint Result

Cell Proliferation

Human Retinal

Microvascular

Endothelial Cells

(hRMVEC)

ED50 610 ± 71 nM

VEGF-induced ERK

Phosphorylation
Endothelial Cells Inhibition

Blocks

phosphorylation

Apoptosis
Proliferating

Endothelial Cells
Induction Induces apoptosis

Data sourced from

Doukas J, et al.

(2008) and

MedchemExpress.[1]

Table 3: In Vivo Efficacy in Murine Choroidal
Neovascularization (CNV) Model

Administration
Route

Dose Treatment Duration Outcome

Intraperitoneal (i.p.) 5 mg/kg daily 14 days
Significant

suppression of CNV

Systemic delivery was

associated with weight

loss, suggesting

potential toxicity.[1]

Table 4: Preclinical Ocular Pharmacokinetics (from
Prodrug TG100801)
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Species Administration Key Findings

Mice, Rabbit, Dog, Mini-pig Topical eye drops

TG100801 is converted to

TG100572 by ocular

esterases.[3]

Multiple species Topical eye drops

Achieves therapeutic

concentrations in back-of-the-

eye tissues.[3]

Multiple species Topical eye drops
Ocular half-life (T1/2) > 7

hours.[3]

Multiple species Topical eye drops

Systemic exposure is below

the limit of quantitation (1-3

ng/mL).[3]

TG100801 is a prodrug that is

rapidly converted to the active

metabolite, TG100572, in the

eye.[3]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical

findings. The following sections provide an overview of the methodologies used in the key

experiments cited.

In Vitro Kinase Assays
The inhibitory activity of TG100572 against a panel of kinases was determined using in vitro

kinase assays. While the specific proprietary methods are not detailed in the available

literature, a general protocol for such an assay is as follows:

Reagents: Recombinant purified kinases, appropriate peptide substrates, ATP, and kinase

buffer.

Procedure:
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Kinase reactions are performed in a multi-well plate format.

TG100572 is serially diluted and pre-incubated with the kinase.

The reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

After a defined incubation period at a controlled temperature, the reaction is stopped.

The amount of phosphorylated substrate is quantified, typically using a radiometric ([γ-

³²P]ATP) or fluorescence-based method.

IC50 values are calculated from the dose-response curves.

Endothelial Cell Proliferation Assay
The effect of TG100572 on the proliferation of human retinal microvascular endothelial cells

(hRMVEC) was assessed. A representative protocol for such an assay is as follows:

Cell Culture: hRMVECs are cultured in appropriate growth medium.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere.

The medium is then replaced with a low-serum medium containing various concentrations

of TG100572 or vehicle control.

Cells are stimulated with a pro-proliferative agent, such as VEGF.

After an incubation period (typically 48-72 hours), cell viability is assessed using a

colorimetric assay such as MTT or XTT, which measures mitochondrial metabolic activity.

The absorbance is read using a plate reader, and the ED50 value is calculated.

Western Blot for VEGF-Induced ERK Phosphorylation
To determine the effect of TG100572 on downstream signaling, Western blotting for

phosphorylated ERK (p-ERK) was performed. A general protocol is outlined below:
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Cell Culture and Treatment: Endothelial cells are serum-starved and then pre-treated with

TG100572 before stimulation with VEGF for a short period (e.g., 5-15 minutes).

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is

determined using a BCA or Bradford assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for p-ERK.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The signal is detected using a chemiluminescent substrate.

The membrane is often stripped and re-probed for total ERK as a loading control.

Apoptosis Assay
The induction of apoptosis in proliferating endothelial cells by TG100572 was evaluated. A

common method for this is Annexin V staining followed by flow cytometry:

Cell Treatment: Proliferating endothelial cells are treated with TG100572 for a specified

duration.

Staining:

Cells are harvested and washed.

Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V,

which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic

cells.
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A viability dye, such as propidium iodide (PI), is often included to differentiate between

early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin

V positive, PI positive).

Analysis: The stained cells are analyzed by flow cytometry.

In Vivo Laser-Induced Choroidal Neovascularization
(CNV) Model
The efficacy of TG100572 in a murine model of wet age-related macular degeneration was

assessed. The protocol for this model generally involves:

Animal Model: C57BL/6 mice are commonly used.

CNV Induction:

Mice are anesthetized, and their pupils are dilated.

A laser is used to create ruptures in Bruch's membrane in the retina, which induces the

growth of new blood vessels from the choroid.

Drug Administration: TG100572 (5 mg/kg) or vehicle is administered daily via intraperitoneal

injection for 14 days.

CNV Quantification:

At the end of the treatment period, mice are perfused with a fluorescent dye (e.g., FITC-

dextran) to visualize the vasculature.

The eyes are enucleated, and the choroid is flat-mounted.

The area of CNV is imaged by fluorescence microscopy and quantified using image

analysis software.

Experimental Workflow for In Vivo CNV Study
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Workflow for the in vivo laser-induced CNV study.
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Conclusion
The preclinical data for TG100572 Hydrochloride demonstrate its potential as a therapeutic

agent for neovascular ocular diseases. Its multi-targeted inhibitory profile against key kinases in

the angiogenic and inflammatory pathways provides a strong rationale for its efficacy. In vitro

studies confirm its ability to inhibit endothelial cell proliferation and signaling, and to induce

apoptosis. Furthermore, in vivo studies in a relevant animal model of choroidal

neovascularization show significant suppression of the disease phenotype. The development of

a topical prodrug formulation (TG100801) that efficiently delivers therapeutic concentrations of

TG100572 to the posterior segment of the eye with minimal systemic exposure is a significant

advancement. Further investigation is warranted to translate these promising preclinical

findings into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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